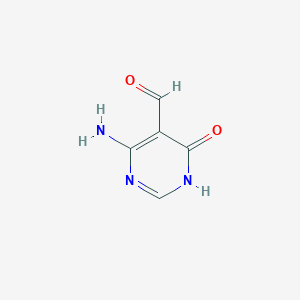
4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde typically involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . This method is commonly employed due to its efficiency and high yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This inhibition can lead to the disruption of metabolic pathways, making it a valuable tool in drug development and biochemical research .
Comparación Con Compuestos Similares
- 4-Amino-6-oxo-1H-pyrimidine-5-carboxylic acid
- 4-Amino-6-oxo-1H-pyrimidine-5-methanol
- 4-Amino-6-oxo-1H-pyrimidine-5-thiol
Comparison: Compared to its similar compounds, 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity and synthetic versatility. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and biologically active molecules .
Propiedades
Número CAS |
1004956-63-1 |
|---|---|
Fórmula molecular |
C5H5N3O2 |
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
4-amino-6-oxo-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H5N3O2/c6-4-3(1-9)5(10)8-2-7-4/h1-2H,(H3,6,7,8,10) |
Clave InChI |
APVOMTSNIZBVKW-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(C(=O)N1)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


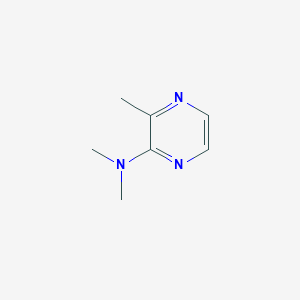

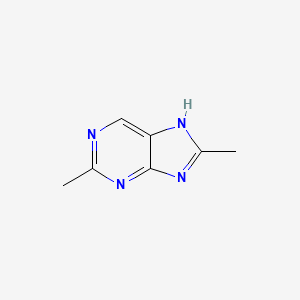
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11922562.png)
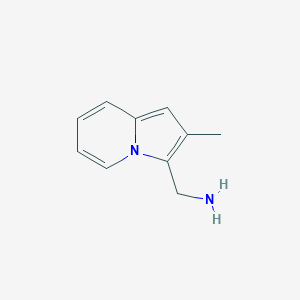


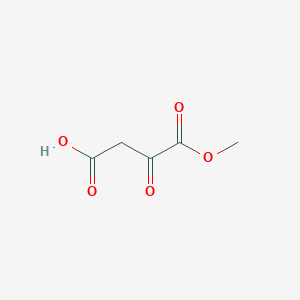
![2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine]](/img/structure/B11922585.png)
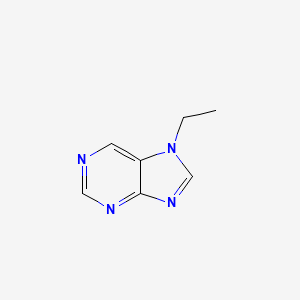



![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)
